molecular formula C9H8BrClO2 B6601495 methyl 2-(2-bromo-6-chlorophenyl)acetate CAS No. 1069115-38-3

methyl 2-(2-bromo-6-chlorophenyl)acetate

Cat. No. B6601495
CAS RN: 1069115-38-3
M. Wt: 263.51 g/mol
InChI Key: LOVBGXCURXQYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-bromo-6-chlorophenyl)acetate is an organic compound that belongs to the class of compounds known as carboxylic acids. It is a colorless to pale yellow liquid with an unpleasant odor. This compound is used in a variety of applications, from industrial manufacturing to laboratory experiments. It is also used in scientific research for its unique properties.

Scientific Research Applications

Methyl 2-(2-bromo-6-chlorophenyl)acetate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 2-bromo-6-chloro-3-hydroxy-1-methylbenzene and 2-bromo-6-chloro-3-methylbenzene. It has also been used in the synthesis of polymers and in the synthesis of polymeric materials. Additionally, this compound has been used in the study of the mechanism of action of various drugs, such as the anti-cancer drug irinotecan.

Mechanism of Action

Methyl 2-(2-bromo-6-chlorophenyl)acetate is believed to act as a prodrug, meaning that it is converted into an active form in the body. The exact mechanism of action is not yet fully understood, but it is believed that the compound is hydrolyzed to form 2-bromo-6-chlorobenzaldehyde, which is then further metabolized to form 2-bromo-6-chlorobenzene. This compound is then further metabolized to form the active form of the drug, which is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
Methyl 2-(2-bromo-6-chlorophenyl)acetate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, it has been shown to have a variety of effects on the central nervous system, such as increased alertness, increased energy, and improved cognitive performance.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-bromo-6-chlorophenyl)acetate has a number of advantages and limitations for lab experiments. The main advantage of this compound is its availability and low cost. Additionally, it is relatively easy to synthesize and is stable in a variety of conditions. However, it is important to note that this compound can be toxic and should be handled with care.

Future Directions

There are a variety of potential future directions for research on methyl 2-(2-bromo-6-chlorophenyl)acetate. One potential direction is to further investigate the mechanism of action of this compound, as this could lead to the development of new drugs or therapies. Additionally, further research could be done on the biochemical and physiological effects of this compound, as this could lead to new insights into the treatment of various diseases. Finally, further research could be done on the synthesis of this compound, as this could lead to new methods of producing this compound more efficiently.

Synthesis Methods

Methyl 2-(2-bromo-6-chlorophenyl)acetate can be synthesized through a variety of methods. One common method is the reaction of 2-bromo-6-chlorobenzaldehyde with acetic anhydride in the presence of pyridine. This reaction yields the desired product in a quantitative yield. Other methods include the reaction of 2-bromo-6-chlorobenzaldehyde with methyl acetate in the presence of a base or the reaction of 2-bromo-6-chlorobenzene with acetic anhydride in the presence of a base.

properties

IUPAC Name

methyl 2-(2-bromo-6-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVBGXCURXQYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromo-6-chlorophenyl)acetate

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